3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide 3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20428960
InChI: InChI=1S/C10H18N4/c1-7(2)5-9-8(6-13-14-9)3-4-10(11)12/h6-7H,3-5H2,1-2H3,(H3,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide

CAS No.:

Cat. No.: VC20428960

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide -

Specification

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanimidamide
Standard InChI InChI=1S/C10H18N4/c1-7(2)5-9-8(6-13-14-9)3-4-10(11)12/h6-7H,3-5H2,1-2H3,(H3,11,12)(H,13,14)
Standard InChI Key ICXKNRVBYYHJDI-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=C(C=NN1)CCC(=N)N

Introduction

3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, along with an isobutyl group and a propanimidamide moiety. The molecular formula for this compound is not explicitly provided in the available literature, but it is classified as a pyrazole derivative, known for various biological activities including anti-inflammatory and analgesic properties.

Biological Activity and Potential Applications

3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide exhibits potential biological activity, although the exact mechanisms of action are not fully elucidated. It is believed to interact with specific biological targets, which is crucial for developing therapeutic agents based on this compound. The compound's potential applications span various fields, highlighting the versatility of pyrazole derivatives in drug discovery.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to characterize the properties of 3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide accurately. These methods provide detailed information about the compound's structure and purity.

Comparison with Other Pyrazole Derivatives

Other pyrazole derivatives have shown significant biological activities. For example, compounds like 2-(((5-alkyl/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones have demonstrated anti-HIV-1 activity . Additionally, pyrazolo[4,3-c]pyridines have exhibited antiproliferative effects . These findings underscore the potential of pyrazole derivatives in drug development.

Table 2: Analytical Techniques Used

TechniquePurpose
NMRStructural characterization
IRFunctional group identification
MSMolecular weight determination

Table 3: Potential Applications

FieldDescription
Medicinal ChemistryPotential therapeutic applications
Drug DiscoveryVersatility in developing new therapeutic strategies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator